1-(thian-4-yl)piperidine-3-carboxylic acid

Description

Molecular Architecture and IUPAC Nomenclature

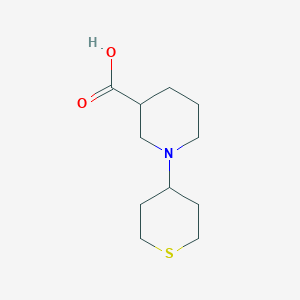

1-(Thian-4-yl)piperidine-3-carboxylic acid is a bicyclic organic compound featuring a piperidine core substituted with a thian (thiolane) moiety and a carboxylic acid group. The IUPAC name derives from its structural components:

- Piperidine backbone : A six-membered saturated ring with one nitrogen atom.

- Thian-4-yl substituent : A five-membered saturated sulfur heterocycle (thiolane) attached to the piperidine nitrogen at its fourth position.

- Carboxylic acid group : Located at the third carbon of the piperidine ring.

The molecular formula is C$${10}$$H$${17}$$NO$$_{2}$$S , with a molecular weight of 229.34 g/mol . The SMILES notation (C1CN(CC(C(=O)O)C1)C2CCSC2) and InChI key (FAIFXMRWSHOMID-UHFFFAOYSA-N) further define its connectivity.

| Property | Value |

|---|---|

| Molecular Formula | C$${10}$$H$${17}$$NO$$_{2}$$S |

| Molecular Weight | 229.34 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CN(CC(C(=O)O)C1)C2CCSC2 |

Crystallographic Analysis and Conformational Studies

X-ray crystallographic data for related piperidine-carboxylic acid derivatives (e.g., 4-carboxypiperidinium chloride) reveal that the piperidine ring adopts a chair conformation in the solid state, with substituents influencing ring puckering. For this compound:

- The thian group introduces steric bulk at the nitrogen, favoring an equatorial orientation to minimize 1,3-diaxial strain.

- The carboxylic acid at position 3 adopts an axial or equatorial position depending on intermolecular hydrogen-bonding interactions.

Computational studies on analogous N-substituted piperidines suggest a ΔG of ~1.5 kcal/mol between chair and twist-boat conformations, with the chair form being more stable.

Stereochemical Properties and Chiral Center Configuration

The compound exhibits two chiral centers :

- Carbon 3 of the piperidine ring (carboxylic acid position).

- Carbon 4 of the thian ring (substituent attachment point).

The stereochemistry influences molecular recognition and binding. For example, the rel-(3S,4S) configuration in similar compounds enhances hydrogen-bonding interactions with biological targets. enantiomeric resolution via asymmetric synthesis or chiral chromatography is often required to isolate specific stereoisomers.

Comparative Analysis with Structural Analogs

Key comparisons with related piperidine-carboxylic acid derivatives:

The position of the carboxylic acid (C3 vs. C4) alters hydrogen-bonding capacity and steric interactions. Thian-substituted derivatives exhibit enhanced lipophilicity compared to pyridine analogs, impacting solubility and membrane permeability.

Properties

IUPAC Name |

1-(thian-4-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2S/c13-11(14)9-2-1-5-12(8-9)10-3-6-15-7-4-10/h9-10H,1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIFXMRWSHOMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCSCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

Starting Materials and Key Intermediates

- 4-piperidone hydrochloride is a common starting material for piperidine derivatives.

- N-tert-butoxycarbonyl-4-piperidone (Boc-protected 4-piperidone) is often synthesized first to protect the nitrogen and enable selective reactions.

- 4-amino-1-t-butoxycarbonylpiperidine is a key intermediate obtained via reduction of Boc-protected 4-piperidone.

Stepwise Synthesis

Step 1: Protection of 4-piperidone

- React 4-piperidone hydrochloride with dimethyl dicarbonate (Boc anhydride equivalent) in aqueous acetone with sodium bicarbonate as base.

- Stir at room temperature for approximately 24 hours.

- Extract and purify to obtain N-tert-butoxycarbonyl-4-piperidone with yields up to 91-93%.

Step 2: Reduction to 4-amino-1-t-butoxycarbonylpiperidine

- Under nitrogen atmosphere, add ammonia ethanol solution and titanium isopropoxide to Boc-4-piperidone.

- Stir at room temperature until starting material disappears.

- Slowly add sodium borohydride while maintaining temperature below 30 °C.

- After completion, quench with concentrated ammonia, filter precipitates, and purify by washing and extraction.

- Yield is approximately 81-82%.

Step 3: Introduction of the Thian-4-yl Group at Nitrogen

- The thian-4-yl substituent can be introduced by nucleophilic substitution or coupling reactions using appropriate thian-based reagents.

- Under inert atmosphere, the 4-amino-Boc-piperidine intermediate is reacted with thian-4-yl halides or activated thian derivatives in the presence of base and catalysts such as potassium iodide.

- Reaction is typically heated and monitored until completion.

- The crude product is acidified to precipitate the desired compound, filtered, washed, and recrystallized to purity.

Step 4: Deprotection and Carboxylation at the 3-Position

- After successful introduction of the thian substituent, Boc deprotection is carried out under acidic conditions.

- The carboxylic acid group at the 3-position is introduced either by Michael addition of methyl acrylate to chiral beta-amino acid methyl ester hydrochloride or by direct functionalization of the piperidine ring.

- Lactone condensation and decarboxylation steps may be employed to finalize the carboxylic acid installation.

Data Table: Summary of Key Reaction Conditions and Yields

| Step | Reactants / Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection | 4-piperidone hydrochloride, dimethyl dicarbonate, NaHCO3 | Room temp, 24 h, aqueous acetone | 91-93 | Formation of N-Boc-4-piperidone |

| Reduction to 4-amino-Boc | Boc-4-piperidone, NH3 ethanol, Ti(OiPr)4, NaBH4 | Room temp, <30 °C, inert atmosphere | 81-82 | Sodium borohydride reduction |

| Thian-4-yl substitution | 4-amino-Boc-piperidine, thian-4-yl halide, KI, base | Heating under inert gas | Not specified | N-substitution to introduce thian group |

| Carboxylation / Deprotection | Michael addition with methyl acrylate, Boc deprotection | Acid/base treatments, reflux | Not specified | Installation of 3-carboxylic acid group |

Research Findings and Considerations

- The use of Boc protecting groups is critical for selective functionalization of the piperidine nitrogen without interfering with other reactive sites.

- Reduction with sodium borohydride in the presence of titanium isopropoxide under controlled temperature provides high yield and purity of the 4-amino intermediate.

- Introduction of the thian-4-yl substituent requires careful control of reaction conditions to avoid side reactions and ensure high regioselectivity.

- Chiral synthesis methods reported for related piperidine carboxylic acid esters demonstrate that stereochemistry can be controlled via Michael addition and lactone condensation steps, which may be adapted for the target compound.

- Purification steps including recrystallization and washing with aqueous acid/base are essential to obtain analytically pure products.

The preparation of 1-(thian-4-yl)piperidine-3-carboxylic acid involves a multi-step synthetic route starting from 4-piperidone hydrochloride, progressing through Boc protection, reduction to the 4-amino intermediate, introduction of the thian-4-yl substituent, and final carboxylation at the 3-position. The key to success lies in the use of protecting groups, controlled reduction conditions, and selective substitution reactions. Yields reported for intermediate steps are generally high (above 80%), indicating efficient processes. Adaptation of chiral synthesis methods can further enhance stereoselectivity if required.

This synthesis approach is supported by detailed patent literature and peer-reviewed research, providing a robust foundation for laboratory or industrial preparation of this compound.

Chemical Reactions Analysis

1-(thian-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to control the reaction kinetics and product formation .

Scientific Research Applications

1-(thian-4-yl)piperidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-(thian-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Lipophilicity and Solubility

- The thian-4-yl group in the target compound introduces moderate lipophilicity compared to aromatic substituents (e.g., 3-fluorophenyl in or benzyl in ). However, the carboxylic acid group at C3 enhances water solubility relative to esters (e.g., 1-(ethoxycarbonyl)piperidine-4-carboxylic acid in ).

- The HCl salt in 1-(4-isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride significantly improves aqueous solubility compared to the free acid form of the target compound .

Steric and Electronic Effects

- The thiane ring provides a rigid, non-aromatic structure that may reduce π-π stacking interactions compared to pyridazine () or thiazole () substituents.

- Halogenated analogs (e.g., 3-fluorophenyl in ) leverage electronegative groups for enhanced target binding via halogen bonds.

Biological Activity

1-(Thian-4-yl)piperidine-3-carboxylic acid, with the CAS number 1158593-81-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a thian (thiophene) moiety. This unique structure may confer specific biological activities that are currently under investigation.

Anticancer Potential

Recent research has highlighted the anticancer potential of various piperidine derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | FaDu (hypopharyngeal) | 0.2 | Induces apoptosis |

| Compound B | MDA-MB-231 (breast) | 0.126 | Inhibits cell proliferation |

These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation.

Anti-inflammatory Activity

Piperidine derivatives have been explored for their anti-inflammatory effects. Some studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

| Study | Compound | COX Inhibition IC50 (µM) |

|---|---|---|

| Study 1 | Compound C | 0.04 (Celecoxib IC50 = 0.04) |

| Study 2 | Compound D | 0.05 |

The structural features of this compound may enhance its potential as an anti-inflammatory agent.

Case Study: Structure-Activity Relationship (SAR)

A study focusing on SAR among piperidine derivatives revealed that modifications to the piperidine ring and substituents significantly impacted biological activity. For example, the introduction of electron-withdrawing groups enhanced potency against certain cancer cell lines.

Clinical Implications

Research indicates that compounds similar to this compound are being investigated for their roles in treating conditions such as:

- Cancer

- Chronic pain

- Inflammatory diseases

Q & A

Q. How to evaluate potential toxicity in preclinical models?

- In vitro cytotoxicity : Test against HEK-293 or HepG2 cells (CC50 values) .

- hERG inhibition : Patch-clamp assays to assess cardiac safety (IC50 < 10 μM is flagged) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.